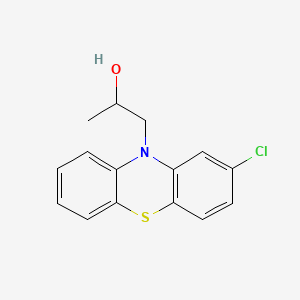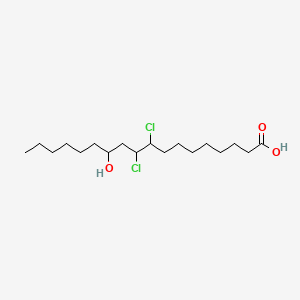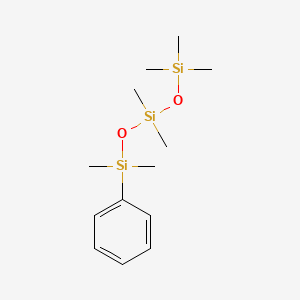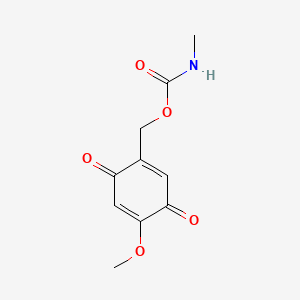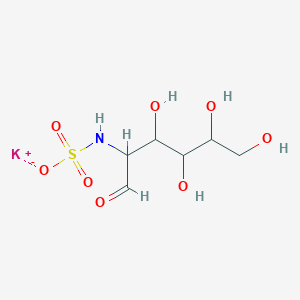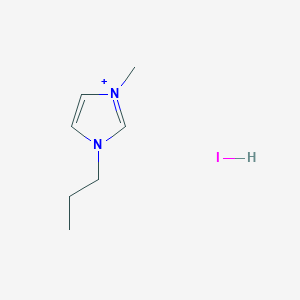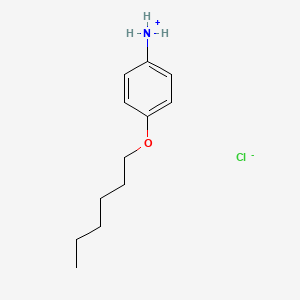
p-(Hexyloxy)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(Hexyloxy)aniline hydrochloride: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a hexyloxy group attached to the para position of the aniline ring, and it exists as a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing p-(Hexyloxy)aniline hydrochloride involves the nucleophilic substitution of a halogenated benzene derivative with hexyloxy group. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction of Nitro Compounds: Another method involves the reduction of p-(Hexyloxy)nitrobenzene to p-(Hexyloxy)aniline, followed by the formation of the hydrochloride salt using hydrochloric acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration of hexyloxybenzene, followed by catalytic hydrogenation to reduce the nitro group to an amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: p-(Hexyloxy)aniline hydrochloride can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of conducting polymers and other advanced materials.
Biology:
- Investigated for its potential use in biochemical assays and as a reagent in biological research.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of p-(Hexyloxy)aniline hydrochloride involves its interaction with various molecular targets. The hexyloxy group can influence the electronic properties of the aniline ring, affecting its reactivity and interactions with other molecules. The compound can participate in various chemical reactions, including nucleophilic and electrophilic processes, depending on the conditions and reagents used.
Comparación Con Compuestos Similares
- p-(Methoxy)aniline hydrochloride
- p-(Ethoxy)aniline hydrochloride
- p-(Butoxy)aniline hydrochloride
Comparison:
- Uniqueness: The hexyloxy group in p-(Hexyloxy)aniline hydrochloride provides unique steric and electronic properties compared to shorter alkoxy groups. This can result in different reactivity and applications.
- Reactivity: The longer alkyl chain in the hexyloxy group can influence the solubility and reactivity of the compound, making it distinct from its shorter-chain analogs.
Propiedades
Número CAS |
57666-61-2 |
|---|---|
Fórmula molecular |
C12H20ClNO |
Peso molecular |
229.74 g/mol |
Nombre IUPAC |
(4-hexoxyphenyl)azanium;chloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12;/h6-9H,2-5,10,13H2,1H3;1H |
Clave InChI |
WPHKVGUZCCBDGB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


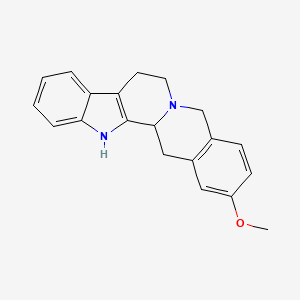
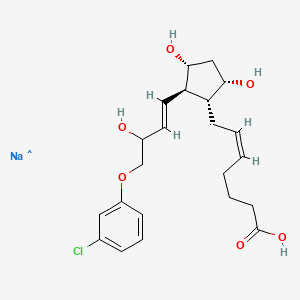
![3-[4-(4-Hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12812461.png)
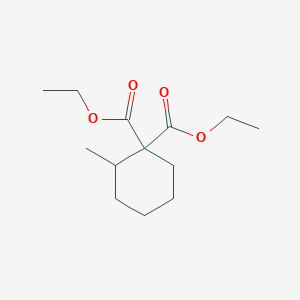

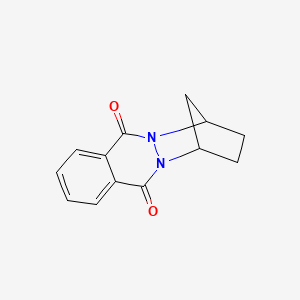
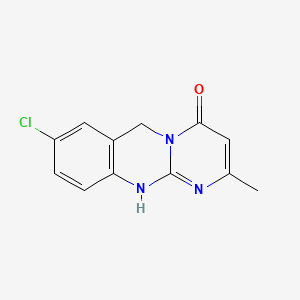
![5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline](/img/structure/B12812506.png)
